Palifosfamide Tromethamine: A Technical Guide to its Mechanism of Action
Palifosfamide Tromethamine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core mechanism of action of Palifosfamide (B1580618) Tromethamine, a synthetic mustard compound developed as a potential antineoplastic agent. It delves into its molecular interactions, pharmacological advantages over its parent compounds, and mechanisms for overcoming drug resistance. The guide summarizes key preclinical and clinical data and outlines the experimental protocols used to generate this knowledge.
Core Mechanism of Action: DNA Alkylation and Cross-Linking
Palifosfamide is the stabilized, active metabolite of the chemotherapeutic prodrug ifosfamide (B1674421).[1][2] Unlike its parent compound, palifosfamide does not require metabolic activation to exert its cytotoxic effects.[3] Its primary mechanism of action is the alkylation and cross-linking of DNA, which ultimately inhibits DNA replication and leads to programmed cell death (apoptosis).[1][4]
The process begins with the bifunctional alkylating nature of the isophosphoramide mustard (IPM) moiety.[3] The nitrogen mustard component forms a highly reactive aziridinium (B1262131) cation intermediate. This electrophilic intermediate then attacks nucleophilic sites on the DNA, primarily the N-7 position of guanine (B1146940) bases.[4][5][6] Being bifunctional, the molecule can react with two different guanine bases, leading to the formation of irreparable 7-atom interstrand cross-links.[1] This covalent bridging of the two DNA strands prevents their separation, a critical step for both DNA replication and transcription, thereby triggering cell cycle arrest and apoptosis.[4]
Pharmacological Advantages and Overcoming Resistance
A significant advantage of palifosfamide is its ability to circumvent key limitations associated with traditional oxazaphosphorine prodrugs like ifosfamide and cyclophosphamide (B585).[7]
Bypassing Prodrug Activation and Resistance
Ifosfamide and cyclophosphamide are inactive until they undergo hydroxylation by hepatic cytochrome P450 enzymes.[5][8] This metabolic activation is variable among patients and can be a source of resistance.[7] A primary mechanism of acquired resistance to these agents is the overexpression of aldehyde dehydrogenase (ALDH) enzymes, which detoxify the active aldehyde intermediates, preventing the formation of the ultimate cytotoxic phosphoramide (B1221513) mustard.
Palifosfamide, as the pre-activated cytotoxic moiety, does not require this hepatic activation step.[1] Crucially, it is not a substrate for ALDH, allowing it to bypass this common resistance mechanism.[4][9] This was demonstrated in preclinical studies where palifosfamide showed activity against cyclophosphamide-resistant, ALDH-overexpressing osteosarcoma xenografts.[10][11]
Avoidance of Toxic Metabolites
The hepatic metabolism of ifosfamide produces not only the active drug but also toxic byproducts.[7][11] Acrolein is responsible for severe hemorrhagic cystitis, and chloroacetaldehyde is associated with significant neurotoxicity and nephrotoxicity.[1][4] The administration of palifosfamide avoids the metabolic pathways that generate these toxic substances, resulting in a more favorable safety profile.[1][3] Clinical trials have reported an absence of the encephalopathy, hemorrhagic cystitis, and renal toxicity commonly associated with ifosfamide treatment.[3][12] The tromethamine salt formulation further enhances the stability of the compound.[1][2]
Quantitative Data Summary
Preclinical Efficacy
Palifosfamide has demonstrated broad cytotoxic activity across various cancer cell lines and significant tumor growth inhibition in animal models.
Table 1: In Vitro Cytotoxicity of Palifosfamide Lysine (B10760008)
| Cell Line Category | Cell Lines | IC50 Range (µg/mL) | Reference |
|---|---|---|---|
| Osteosarcoma (OS) | Multiple Lines | 0.5 - 1.5 | [11] |
| Ewing's Sarcoma (ES) | Multiple Lines | 0.5 - 1.5 | [11] |
| Rhabdomyosarcoma (RMS) | Multiple Lines | 0.5 - 1.5 | [11] |
| Resistant Osteosarcoma | OS222 | 7.0 | [11] |
Data from a study evaluating palifosfamide lysine (ZIO-201).[11]
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Osteosarcoma (OS31, OS33) | Palifosfamide Lysine (100 mg/kg/day x3) | Significant tumor growth inhibition and increased event-free survival vs. control. | [11] |
| Rhabdomyosarcoma (RMS) | Palifosfamide Lysine (100 mg/kg/day x3) | Significant tumor growth inhibition and increased event-free survival vs. control. | [11] |
| Orthotopic Mammary (MX-1) | Palifosfamide-Tris + Doxorubicin (B1662922) | Complete tumor regression in 62-75% of mice. | [7] |
| P388-1 Leukemia | Palifosfamide-Tris | Increased median survival by 9 days over controls. |[7] |
Clinical Trial Data
Early-phase clinical trials demonstrated a manageable safety profile and promising signs of efficacy, particularly in soft tissue sarcoma (STS).
Table 3: Phase I Study of Palifosfamide + Doxorubicin in Advanced Cancers
| Parameter | Value | Reference |
|---|---|---|
| Patient Population | 13 patients (8 with STS) | [3][12] |
| Median Prior Therapies | 2 | [12] |
| Dose (MTD) | Palifosfamide 150 mg/m² (Days 1-3) + Doxorubicin 75 mg/m² (Day 1) | [4][5] |
| Evaluable Patients | 12 | [12] |
| Partial Responses (PR) | 3/12 total (2/8 in STS patients) | [3][12] |
| Stable Disease (SD) or better (STS) | 75% | [12] |
| Median Progression-Free Survival (PFS) | 19-20 weeks | [5][12] |
| Key Adverse Events (Grade 3/4) | Neutropenia, Thrombocytopenia |[3][12] |
Table 4: Randomized Phase II Study in Soft Tissue Sarcoma (Palifosfamide + Doxorubicin vs. Doxorubicin alone)
| Parameter | Palifosfamide + Doxorubicin | Doxorubicin Alone | Reference |
|---|---|---|---|
| Patients Evaluated (Interim) | 58 total | - | [13] |
| PFS Events (Interim) | 6 | 13 | [13] |
| Hazard Ratio (favoring combination) | 0.67 (p=0.042) | - | [13] |
| Median PFS (Final) | 7.8 months | 4.4 months | [5] |
Enrollment was stopped early due to positive interim efficacy results.[5][13]
Key Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is based on methodologies described for evaluating palifosfamide's effect on sarcoma cell lines.[11]
-
Cell Culture: Osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Palifosfamide lysine is serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle alone.
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours) under normal culture conditions.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation of the methods used to assess in vivo efficacy.[11]
-
Animal Model: Immunodeficient mice (e.g., SCID mice, 4-6 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: Cultured human sarcoma cells (e.g., 1x10⁶ cells in a matrigel/media suspension) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Palifosfamide is administered intravenously (IV) at a predetermined dose and schedule (e.g., 100 mg/kg/day for three consecutive days). The control group receives a vehicle control on the same schedule.
-
Monitoring and Endpoints:
-
Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight and Health: Mice are monitored for signs of toxicity, including weight loss and changes in behavior.
-
Survival: The primary endpoint is often event-free survival, with an "event" defined as tumor volume exceeding a specified size (e.g., 1000 mm³) or the mouse reaching a humane endpoint due to morbidity.
-
-
Data Analysis: Tumor growth curves are plotted for each group. Survival data is analyzed using Kaplan-Meier curves and statistical tests such as the log-rank test to determine significant differences between groups.
ALDH3A1 Enzyme Activity Assay
This protocol outlines the measurement of aldehyde dehydrogenase activity in tumor tissues, relevant for studying resistance mechanisms.[11]
-
Tissue Preparation: Tumor xenograft tissues are excised, snap-frozen in liquid nitrogen, and stored at -80°C. On the day of the assay, tissues are homogenized in a lysis buffer and centrifuged to obtain the cytosolic protein fraction.
-
Protein Quantification: The total protein concentration in the cytosolic supernatant is determined using a standard method (e.g., Bradford or BCA assay).
-
Enzyme Reaction: The assay is performed in a spectrophotometer or plate reader. The reaction mixture contains a buffer (e.g., sodium pyrophosphate), the substrate (e.g., benzaldehyde), and the cofactor NAD⁺.
-
Measurement: The reaction is initiated by adding the cytosolic extract to the reaction mixture. The enzymatic activity of ALDH3A1 is measured by monitoring the rate of reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
Data Analysis: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in milli-international units (mIU) per milligram of total protein. This allows for direct comparison of ALDH activity between different tumor samples (e.g., cyclophosphamide-sensitive vs. -resistant xenografts).[11]
References
- 1. Facebook [cancer.gov]
- 2. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irispublishers.com [irispublishers.com]
- 9. Ziopharm oral Palifosfamide gets FDA IND approval - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. ZIOPHARM Oncology Presents Compelling Data Showing Palifosfamide Activity in Breast Cancer Models at AACR Meeting | Alaunos [ir.alaunos.com]
- 11. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncozine.com [oncozine.com]
- 13. fiercebiotech.com [fiercebiotech.com]
